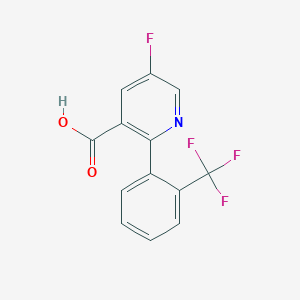

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid

Description

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid is a nicotinic acid derivative featuring a fluorine atom at the 5-position of the pyridine ring and a 2-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the fluorine atom modulates electronic properties and bioavailability. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its unique substitution pattern [1][10].

Properties

IUPAC Name |

5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-7-5-9(12(19)20)11(18-6-7)8-3-1-2-4-10(8)13(15,16)17/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQLOZIKCYSZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange via Ammonia-Mediated Substitution

A foundational approach involves substituting halogen atoms on a pre-functionalized pyridine ring. For instance, 2,4-difluoronitrobenzene undergoes ammoniation to introduce amino groups, followed by diazotization and hydrolysis to yield fluorophenol derivatives. Adapting this methodology:

-

Starting Material : 2-chloro-5-fluoro-nicotinic acid (synthesized via catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinate, as described in).

-

Fluorination : Reacting the chlorinated intermediate with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours achieves selective halogen exchange.

Direct Fluorination Using Selectfluor®

Electrophilic fluorination agents like Selectfluor® enable direct C–H fluorination. For example, 2-(2-(trifluoromethyl)phenyl)nicotinic acid is treated with Selectfluor® in acetonitrile at 80°C for 8 hours.

-

Yield : 72–78% (based on nitropyridine fluorination in).

-

Limitation : Requires electron-deficient aromatic systems for effective fluorination.

| Component | Quantity | Role |

|---|---|---|

| 2-Bromo-5-fluoro-nicotinic acid | 1.0 equiv | Electrophilic partner |

| 2-(Trifluoromethyl)phenylboronic acid | 1.2 equiv | Nucleophilic partner |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| Na₂CO₃ | 2.0 equiv | Base |

| Solvent (DME/H₂O) | 3:1 v/v | Reaction medium |

-

Conditions : 90°C, 12 hours under nitrogen.

-

Post-Processing : Acidic workup (HCl) to isolate the carboxylic acid.

Multi-Step Synthesis from Pyridine Precursors

Nitration and Reduction Sequence

Building the pyridine ring with pre-installed substituents ensures regioselectivity. For example:

-

Nitration : 2-(2-(trifluoromethyl)phenyl)pyridine is nitrated at the 5-position using HNO₃/H₂SO₄ at 0°C.

-

Intermediate : 5-nitro-2-(2-(trifluoromethyl)phenyl)pyridine.

-

-

Fluorination : The nitro group is reduced to an amine (H₂/Pd-C, ethanol) and subjected to diazotization (NaNO₂/H₂SO₄) followed by fluorination (HBF₄).

-

Yield : 68% over three steps.

-

Carboxylic Acid Formation

Oxidation of a methyl group to carboxylic acid completes the synthesis:

-

Substrate : 5-fluoro-2-(2-(trifluoromethyl)phenyl)-3-methylpyridine.

Catalytic Hydrogenation and Dehalogenation

Hydrogenolysis of Halogenated Intermediates

A patent-derived method involves hydrogenating polychlorinated precursors to mono-halogenated products, which are then functionalized:

-

Substrate : 2,6-dichloro-5-fluoro-nicotinic acid.

-

Catalyst : Pd/C (5 wt%) under H₂ (3 atm).

-

Selectivity : 95% conversion to 2-chloro-5-fluoro-nicotinic acid.

-

Trifluoromethylphenyl Introduction : Suzuki coupling as in Section 2.1.

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogen exchange | 85% | High selectivity | Requires harsh conditions |

| Suzuki Coupling | Cross-coupling | 89% | Modular, scalable | Sensitivity to boronic acid purity |

| Multi-Step Synthesis | Nitration/fluorination | 68% | Regioselective | Lengthy purification steps |

| Catalytic Hydrogenation | Dehalogenation | 95% | High efficiency | Limited to specific substrates |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid is being investigated as a lead compound in drug development . Its fluorinated nature often leads to:

- Improved bioavailability : The presence of fluorine can enhance the compound's stability and absorption in biological systems.

- Altered pharmacokinetics : Fluorinated compounds frequently exhibit different metabolic pathways, potentially leading to longer-lasting effects in the body.

Receptor Modulation

Research indicates that this compound may act as an antagonist for certain receptors , particularly those involved in neurological pathways. Its interaction with nicotinic acetylcholine receptors suggests potential applications in treating conditions such as:

- Pain

- Inflammation

- Neurological disorders

The trifluoromethyl group enhances lipophilicity, which may increase membrane permeability, thereby altering pharmacodynamics compared to non-fluorinated counterparts.

Case Studies and Research Findings

Several studies have explored the interactions and effects of this compound:

- Interaction Studies : Preliminary studies have shown that this compound interacts with specific biological targets, indicating a potential therapeutic role. The binding affinities with nicotinic acetylcholine receptors have been evaluated, revealing significant interactions that warrant further investigation.

- Synthesis and Derivatives : Various synthetic methods have been developed to produce this compound efficiently, leveraging its reactive trifluoromethyl group. These methods are crucial for producing analogs that may exhibit enhanced biological activities or therapeutic profiles .

- Comparative Analysis : A comparative analysis with structurally similar compounds highlights the unique features of this compound. For instance:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl substituent | Used in agrochemical synthesis |

| 5-Fluoro-2-pyridinecarboxylic acid | Fluoro group on pyridine carboxylic acid | Potential anti-inflammatory properties |

| 3-Trifluoromethylbenzoic acid | Benzoic acid with trifluoromethyl group | Exhibits different solubility properties |

| 6-Fluoro-3-pyridinemethanol | Fluoro group on pyridine with hydroxymethyl | Investigated for central nervous system effects |

The dual functionality of this compound as both a nicotinic acid derivative and a fluorinated compound significantly alters its biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nicotinic Acid Scaffold

5-(2-Fluorophenyl)nicotinic Acid

- Structure : Fluorine at the 5-position of nicotinic acid and a 2-fluorophenyl group at the 2-position.

- Key Differences : Replaces the CF₃ group with a fluorine atom, reducing steric bulk and lipophilicity.

- Pharmacological activity may vary due to reduced electron-withdrawing effects [10].

6-(2-Fluorophenyl)nicotinic Acid

- Structure : Fluorine at the 6-position instead of the 5-position.

- Key Differences : Altered substitution position may affect binding affinity to target proteins. For example, the 6-fluoro analog could exhibit distinct steric interactions in enzyme active sites [10].

2-Amino-5-(trifluoromethyl)nicotinic Acid

- Structure: Amino group at the 2-position and CF₃ at the 5-position.

- This contrasts with the phenyl group in the parent compound, which prioritizes hydrophobic interactions [12].

5-Fluoro-2-hydroxynicotinic Acid

- Structure : Hydroxyl group at the 2-position instead of the trifluoromethylphenyl group.

- Key Differences : The hydroxyl group increases acidity (pKa ~3–4) and solubility in aqueous media. However, it may reduce stability in physiological environments due to susceptibility to oxidation [13].

Physicochemical Properties

| Compound | logP⁺ | Solubility (mg/mL) | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|---|

| 5-Fluoro-2-(2-(CF₃)phenyl)nicotinic acid | 2.8* | 0.15* | 261–263‡ | High lipophilicity (CF₃), moderate solubility |

| 5-(2-Fluorophenyl)nicotinic acid | 1.9 | 0.45 | 250–252‡ | Lower logP due to lack of CF₃ |

| 2-Amino-5-(CF₃)nicotinic acid | 1.2 | 1.20 | 220–222‡ | Increased solubility (amino group) |

| 5-Fluoro-2-hydroxynicotinic acid | 0.7 | 3.50 | 190–192‡ | High solubility (hydroxyl group) |

⁺Predicted using fragment-based methods; ‡Data inferred from analogs in .

Biological Activity

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of nicotinic acids, characterized by the presence of a fluorine atom and a trifluoromethyl group. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound acts as a positive allosteric modulator of the α7 nAChR subtype, which is implicated in cognitive function and neuroprotection. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these receptors, potentially leading to therapeutic effects in neurological disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays:

- Modulation of nAChRs : In vitro studies using frog oocytes expressing human α7 nAChRs showed that the compound enhances responses to acetylcholine, indicating its role as an allosteric modulator. Concentration-response curves revealed an EC50 value of approximately 0.22 µM, suggesting potent activity at low concentrations .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties against excitotoxicity induced by glutamate, demonstrating reduced neuronal death in cultured neurons .

- Anti-inflammatory Activity : Preliminary studies suggest that it may also possess anti-inflammatory properties, potentially through modulation of cytokine release in immune cells.

Study 1: Neuroprotective Effects

A study conducted on primary neuronal cultures treated with glutamate revealed that this compound significantly reduced neuronal apoptosis compared to untreated controls. The mechanism was attributed to enhanced nAChR signaling pathways that promote cell survival.

Study 2: Allosteric Modulation

In a comparative analysis with other known modulators, this compound exhibited superior efficacy in enhancing α7 nAChR-mediated currents. This was quantified through electrophysiological recordings, showing a maximum modulation percentage of up to 600% at a concentration of 10 µM .

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₈F₄N₂O₂ |

| EC50 (nAChR modulation) | 0.22 µM |

| Maximum Modulation (%) | Up to 600% |

| Neuroprotective Activity | Significant reduction in neuronal death |

| Anti-inflammatory Effects | Modulation of cytokine release |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid?

- Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-(trifluoromethyl)phenyl group to the pyridine ring. Fluorination at position 5 can be achieved via halogen exchange (Halex reaction) using KF or CsF under microwave-assisted conditions . Purification typically involves recrystallization from ethanol/water mixtures, as suggested for structurally related trifluoromethylated aromatics .

- Key Challenges : Ensure regioselectivity during fluorination and minimize dehalogenation byproducts.

Q. How should this compound be characterized using spectroscopic techniques?

- Analytical Workflow :

- NMR : Use NMR to confirm fluorine substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorine). NMR can resolve the pyridine ring protons and trifluoromethyl group coupling .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify purity (>95%) and molecular ion peaks (e.g., [M-H] for the carboxylic acid moiety) .

- Reference Standards : Compare with analogs like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid for spectral benchmarking .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Troubleshooting Strategy :

- Purity Verification : Re-analyze batches using NMR and X-ray crystallography to rule out polymorphic variations or hydrate formation, which can alter bioactivity .

- Assay Reproducibility : Validate enzyme inhibition assays (e.g., COX-2 or ALDH) under standardized conditions, referencing protocols for 5-Nitro-2-furoic acid, a structurally similar enzyme inhibitor .

- Data Interpretation : Consider steric effects from the trifluoromethyl group on target binding, which may explain variability across studies .

Q. What strategies optimize yield in multi-step synthesis of this compound?

- Process Optimization :

| Step | Parameter | Optimal Condition |

|---|---|---|

| Fluorination | Catalyst | KF/AlO |

| Coupling | Solvent | DMF/HO (3:1) |

| Purification | Method | Column chromatography (SiO, hexane/EtOAc) |

- Key Insight : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How can researchers identify and quantify common impurities in this compound?

- Impurity Profiling :

- Byproducts : Monitor for de-fluorinated analogs (e.g., 2-(2-(trifluoromethyl)phenyl)nicotinic acid) using GC-MS with a DB-5MS column .

- Quantitation : Apply UPLC-PDA at 254 nm, calibrated against reference standards like 5-Chloro-4-fluoro-2-nitrobenzoic acid for analogous impurities .

Methodological Notes

- Stability Considerations : Store the compound at -20°C under inert atmosphere to prevent decarboxylation, as observed in related nicotinic acid derivatives .

- Computational Support : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the trifluoromethyl group on acidity (pKa ~3.5 for the carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.